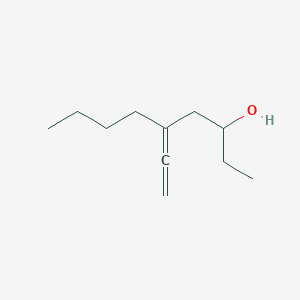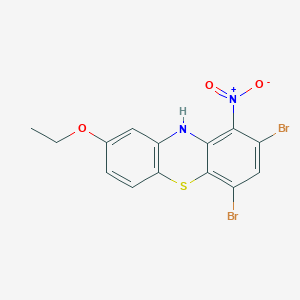
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is a chemical compound with the molecular formula C14H10Br2N2O3S. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine typically involves the bromination of 8-ethoxy-1-nitro-10H-phenothiazine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually conducted in an organic solvent such as chloroform or dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenothiazine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-10H-phenothiazine: Lacks the ethoxy and nitro groups, resulting in different chemical and biological properties.
8-Ethoxy-1-nitro-10H-phenothiazine: Lacks the bromine atoms, leading to different reactivity and applications.
2,4-Dibromo-8-methoxy-1-nitro-10H-phenothiazine: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
2,4-Dibromo-8-ethoxy-1-nitro-10H-phenothiazine is unique due to the presence of both bromine atoms and the ethoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
823802-25-1 |
|---|---|
Fórmula molecular |
C14H10Br2N2O3S |
Peso molecular |
446.1 g/mol |
Nombre IUPAC |
2,4-dibromo-8-ethoxy-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C14H10Br2N2O3S/c1-2-21-7-3-4-11-10(5-7)17-12-13(18(19)20)8(15)6-9(16)14(12)22-11/h3-6,17H,2H2,1H3 |
Clave InChI |
RRIWUQLLOAEBFX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)SC3=C(C=C(C(=C3N2)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

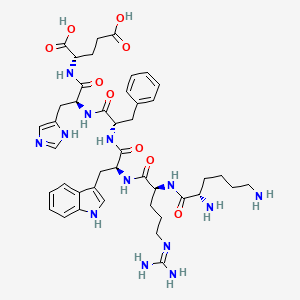
![N-[(4-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14206838.png)
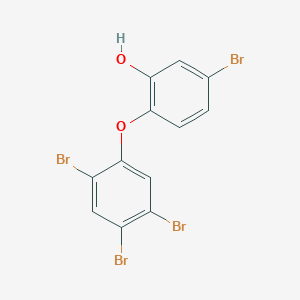
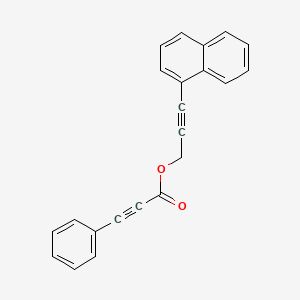
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
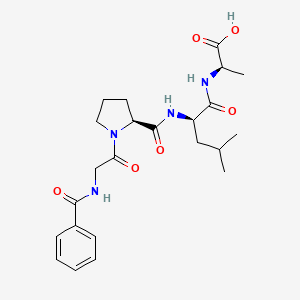
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
![2-[3-(Benzyloxy)phenyl]-1-(3-chlorophenyl)-2-hydroxyethan-1-one](/img/structure/B14206887.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B14206889.png)
